Dibrompropamidine isetionate (CAS 614-87-9) is an aromatic diamidine antiseptic widely utilized as an active pharmaceutical ingredient (API) in topical and ophthalmic formulations [1]. Characterized by the presence of two bromine atoms on its propamidine core and stabilized as an isetionate (2-hydroxyethanesulfonate) salt, this compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria such as Staphylococci, as well as distinct antiprotozoal properties [1]. In industrial procurement, it is primarily sourced for the manufacture of over-the-counter (OTC) eye ointments, minor skin infection creams, and as a component in combination therapies for Acanthamoeba keratitis . Its high aqueous solubility, favorable pH profile, and compatibility with viscous ointment bases make it a critical precursor for formulators seeking prolonged ocular or dermal contact times without the need for aggressive buffering [1].
Substituting dibrompropamidine isetionate with its non-brominated analog (propamidine isetionate) or generic biguanide antiseptics (like chlorhexidine) fundamentally alters formulation kinetics and antimicrobial efficacy. The dibrompropamidine moiety possesses enhanced lipophilicity and structural rigidity due to its halogenation, which improves membrane disruption against resilient Gram-positive strains [2]. Furthermore, while propamidine is typically restricted to 0.1% low-viscosity aqueous drops requiring frequent dosing, dibrompropamidine isetionate is optimized for 0.15% high-viscosity ointments that persist on the corneal surface, reducing application frequency to twice daily [1]. Replacing the isetionate salt with a hydrochloride or free base variant drastically reduces aqueous solubility, leading to precipitation in hydro-glycerin bases and rendering the API unprocessable for standard ophthalmic manufacturing [2].
The free base form of dibrompropamidine is highly lipophilic and practically insoluble in water, severely limiting its use in liquid or semi-solid hydro-based manufacturing. Conversion to the isetionate (2-hydroxyethanesulfonate) salt yields a compound that is 'freely soluble' in water and glycerol[1]. Crucially, a 5% aqueous solution of dibrompropamidine isetionate naturally maintains a pH of 5.0 to 6.0 [1]. This mildly acidic to neutral pH range is highly compatible with the physiological pH of the ocular surface and skin, eliminating the need for aggressive buffering agents during formulation[1].
| Evidence Dimension | Aqueous solubility and solution pH |
| Target Compound Data | Dibrompropamidine isetionate (Freely soluble in water; 5% solution pH = 5.0–6.0) |
| Comparator Or Baseline | Dibrompropamidine free base (Practically insoluble in water) |
| Quantified Difference | Transition from insoluble to freely soluble with intrinsic physiological pH compatibility |
| Conditions | Standard aqueous dissolution at ambient conditions |
Formulators must procure the isetionate salt to ensure rapid API dissolution in hydro-glycerin vehicles and to avoid pH-induced ocular irritation in final products.
Dibrompropamidine is structurally differentiated from its parent compound, propamidine, by the addition of two bromine atoms on the aromatic rings . This halogenation increases the structural rigidity and lipophilicity of the active moiety. The enhanced lipophilic character facilitates stronger interaction with microbial targets, leading to more effective disruption of bacterial cell membranes . Consequently, dibrompropamidine exhibits robust bactericidal properties against Gram-positive organisms (e.g., Staphylococci) that are often implicated in blepharitis and conjunctivitis, justifying its specific use in targeted topical treatments over non-halogenated diamidines.
| Evidence Dimension | Structural lipophilicity and membrane interaction |
| Target Compound Data | Dibrompropamidine (Brominated aromatic rings) |
| Comparator Or Baseline | Propamidine (Non-brominated aromatic rings) |
| Quantified Difference | Enhanced hydrophobic interactions and structural rigidity via dual bromine substitution |
| Conditions | Microbial cell membrane disruption models |
Buyers targeting resilient Gram-positive topical or ocular infections should select the brominated derivative for its superior membrane-disrupting pharmacodynamics.
In commercial ophthalmic manufacturing, the choice between diamidine APIs dictates the final product format and patient dosing regimen. Propamidine isetionate is standardly formulated as a 0.1% w/v aqueous eye drop, which washes out quickly and requires application four times daily [1]. In contrast, dibrompropamidine isetionate is optimally compatible with lipid-hydrocarbon bases, allowing it to be formulated as a 0.15% w/w eye ointment [1]. This ointment format persists significantly longer on the corneal surface, providing sustained antimicrobial action and reducing the required dosing frequency to just twice daily (BID) [1].
| Evidence Dimension | Clinical dosing frequency driven by formulation vehicle |
| Target Compound Data | Dibrompropamidine isetionate 0.15% ointment (Twice daily / BID application) |
| Comparator Or Baseline | Propamidine isetionate 0.1% drops (Four times daily / QID application) |
| Quantified Difference | 50% reduction in required daily applications due to extended corneal residence |
| Conditions | Standard treatment regimens for minor bacterial conjunctivitis and styes |
Procurement teams developing sustained-release or overnight OTC ophthalmic products must select dibrompropamidine to achieve the necessary API-ointment compatibility and reduced dosing frequency.
When formulating treatments for Acanthamoeba keratitis, the cytotoxicity of the API against human corneal cells is a critical selection factor. In vitro studies comparing diamidines (like propamidine/dibrompropamidine) to biguanides (like chlorhexidine or PHMB) reveal that diamidines significantly reduce the proliferation of human epithelial cells and keratocytes, and inhibit keratocyte migration (p ≤ 0.012 vs. biguanides)[1]. Because of this inhibitory effect on corneal healing, diamidines are rarely used as prolonged monotherapy[1]. Instead, they are procured to be used in synergistic combination with biguanides, balancing the anti-amoebic efficacy while mitigating the severe cytostatic effects of high-dose diamidine monotherapy[1].
| Evidence Dimension | Corneal keratocyte migration and proliferation inhibition |
| Target Compound Data | Diamidines (Significant reduction in keratocyte migration, p ≤ 0.012) |
| Comparator Or Baseline | Biguanides e.g., Chlorhexidine/PHMB (Lower inhibitory effect on proliferation/migration) |
| Quantified Difference | Statistically significant increase in cytotoxicity/migration-inhibition for diamidines |
| Conditions | In vitro human corneal epithelial cell (HCEC) and keratocyte assays |
Pharmaceutical buyers developing Acanthamoeba keratitis protocols must procure dibrompropamidine as part of a combination therapy matrix rather than a standalone API to prevent delayed corneal wound healing.
Due to its high compatibility with viscous lipid-hydrocarbon bases and its physiological pH stability, dibrompropamidine isetionate is the API of choice for overnight or sustained-contact eye ointments (typically formulated at 0.15% w/w). It provides prolonged ocular residence time, reducing the need for the frequent dosing associated with standard aqueous drops [1].
In specialized ophthalmic compounding, dibrompropamidine is procured alongside biguanides (like PHMB or chlorhexidine) to provide a dual-mechanism attack on both amoebic trophozoites and cysts. This combination strategy is essential to maximize anti-amoebic efficacy while managing the dose-dependent corneal cytotoxicity associated with diamidine monotherapy [2].
The compound is widely utilized in OTC skin creams (e.g., at 0.15% w/w concentrations) for the treatment of minor abrasions and nappy rash. Its selection is driven by its strong Gram-positive bactericidal activity and its ability to remain freely soluble and stable in hydro-glycerin emulsions without requiring aggressive pH buffering [3].